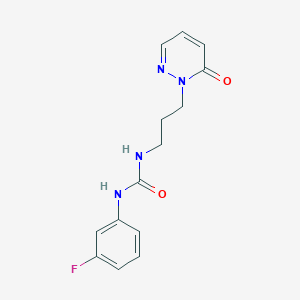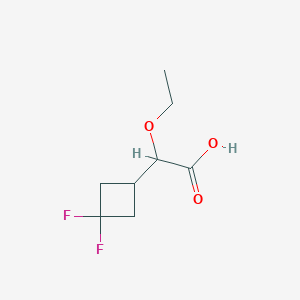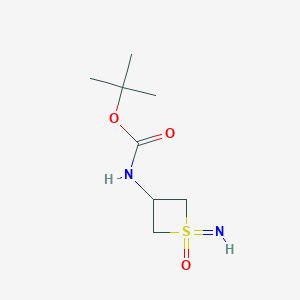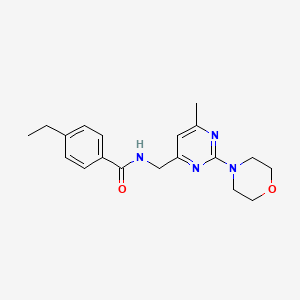
1-(3-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C14H15FN4O2 and its molecular weight is 290.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Stability
One study highlights the nature of urea-fluoride interaction, demonstrating how urea can engage in hydrogen bonding with various oxoanions, leading to complex formation. This study specifically examines how fluoride ions can induce urea deprotonation, showcasing the compound's reactivity and stability in different chemical environments (Boiocchi et al., 2004).
Antifungal Properties
Research into the antifungal activity of new urea derivatives reveals their potential use in combating fungal pathogens. One study compares various urea compounds with established antifungals, highlighting their efficacy against specific fungi, which could lead to new antifungal treatments (Mishra et al., 2000).
Selective Sensing Applications
A study on the synthesis and characterization of urea-linked 1,2,3-triazole-based sensors for selective fluoride ion sensing underscores the compound's utility in environmental and biological monitoring. These sensors show high selectivity and sensitivity for fluoride ions, demonstrating the compound's potential in developing new sensing technologies (Rani et al., 2020).
Research on Molecular Structure
The crystal structure of related compounds, such as flufenoxuron, a benzoylurea pesticide, has been determined to understand its interaction mechanisms better. Such studies contribute to the broader knowledge of how structural features influence the biological and chemical activity of urea derivatives (Jeon et al., 2014).
Enzymatic Activity Modulation
Investigations into the peroxidase-like activity of nanoparticles in the presence of urea derivatives open new pathways for analytical and diagnostic applications. This research highlights how urea derivatives can modulate enzymatic activities, leading to innovative approaches in biochemistry and molecular biology (Deng et al., 2017).
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-11-4-1-5-12(10-11)18-14(21)16-7-3-9-19-13(20)6-2-8-17-19/h1-2,4-6,8,10H,3,7,9H2,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNBYHYJHWJPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2830252.png)
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2830253.png)
![4-Cyclopropyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2830254.png)
![N-butyl-3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2830256.png)
![N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2830257.png)
![1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid](/img/structure/B2830260.png)


![6-(4-methoxyphenethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2830265.png)




![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830274.png)
